molecular formula C12H14ClF2NO B3031057 N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide CAS No. 134672-77-8

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide

Cat. No.: B3031057
CAS No.: 134672-77-8
M. Wt: 261.69 g/mol
InChI Key: SPMBDIQWBZYDKF-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide is a chemical compound characterized by its unique structure, which includes a difluorobenzyl group, a chloro group, and a dimethylpropanamide moiety

Scientific Research Applications

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. For example, 2,4-Difluorobenzyl alcohol is considered a combustible liquid .

Mechanism of Action

Target of Action

It’s structurally related to dichlorobenzyl alcohol , which is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

Based on its structural similarity to dichlorobenzyl alcohol , it might also act as an antiseptic. Antiseptics work by disrupting the cell membranes of bacteria and some viruses, thereby inhibiting their growth and reproduction.

Biochemical Analysis

Biochemical Properties

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mode of action and its potential therapeutic benefits .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the compound’s safety and therapeutic window .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s metabolic fate and its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mode of action and its potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzylamine with 3-chloro-2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields 2,4-difluorobenzylamine and 3-chloro-2,2-dimethylpropanoic acid .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-chloro-N-[(2,4-difluorophenyl)methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2NO/c1-12(2,7-13)11(17)16-6-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMBDIQWBZYDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381502
Record name N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134672-77-8
Record name N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

28.6 g (0.20 mol) of 2,4-difluorobenzylamine and 19.0 g (0.24 mol) of pyridine are dissolved in 100 ml of toluene. 34.1 g (0.22 mol) of chloropivaloyl chloride are added dropwise to this solution at 20°-25° C. over the course of 15 minutes with ice-bath cooling. A suspension forms and is stirred for a further 3 hours at room temperature until the reaction is complete (GC check). For work-up, the pH is adjusted to between 1 and 2 using 50 ml of 2N hydrochloric acid. The white emulsion produced is extracted three times with 100 ml of toluene. The extract is washed with 100 ml of water, dried using magnesium sulfate and evaporated on a vacuum rotary evaporator. 49.2 g (94% of theory) of a yellow oil are obtained.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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